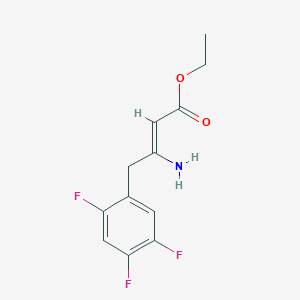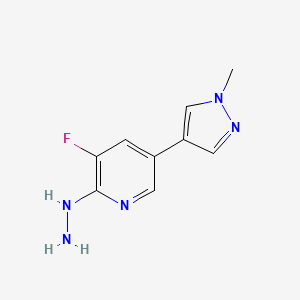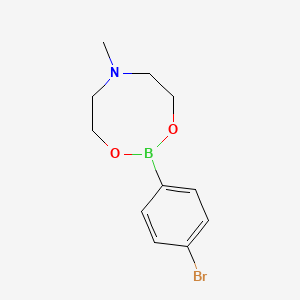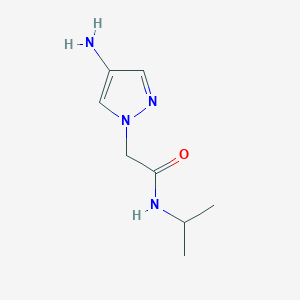![molecular formula C11H12BrN3 B3214770 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1152858-05-3](/img/structure/B3214770.png)
4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: serves as a valuable building block in medicinal chemistry. Researchers use it to synthesize novel compounds with potential therapeutic effects. Its structural features make it suitable for modification, leading to the creation of analogs targeting specific biological pathways. For instance, it can be incorporated into kinase inhibitors or other small molecules for drug discovery .
Antiparasitic Agents
In recent studies, this compound has shown promise as an antiparasitic agent. Specifically, it exhibits potent in vitro antipromastigote activity against Leishmania major . Researchers have investigated its binding interactions with the enzyme LmPTR1 , which plays a crucial role in parasite survival. The compound’s favorable binding pattern and low binding free energy make it an interesting candidate for further exploration .
Antimicrobial Properties
4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: derivatives have demonstrated antimicrobial potential. Compounds derived from this scaffold exhibit activity against bacteria, fungi, and other microorganisms. Researchers have synthesized analogs with modifications at different positions to enhance efficacy and selectivity .
Coordination Chemistry and Ligand Design
The compound’s nitrogen-containing pyrazole moiety allows it to act as a versatile ligand in coordination chemistry. Researchers explore its coordination behavior with transition metal ions. By functionalizing the pyrazole ring, they create ligands for catalysis, sensing, and metal-organic frameworks (MOFs). The bromine substituent can influence the reactivity and selectivity of these complexes.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVABTBROFDZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3214701.png)





amine](/img/structure/B3214760.png)
![3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol](/img/structure/B3214764.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3214794.png)
![pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3214796.png)